molecular formula C13H9N5O7 B5989117 2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENOL

2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENOL

Cat. No.: B5989117
M. Wt: 347.24 g/mol
InChI Key: WVDJVZCLXNOQCZ-VGOFMYFVSA-N
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Description

2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENOL is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of nitro groups and a hydrazone linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENOL typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. For instance, the reaction of (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one with 2,4-dinitrophenylhydrazine in boiling ethanol containing hydrochloric acid yields the desired hydrazone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of dinitrophenyl derivatives with additional oxygen functionalities.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted hydrazones or other derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENOL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The nitro groups and hydrazone linkage play crucial roles in these interactions, facilitating the compound’s binding and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENOL is unique due to its specific structural features, including the presence of multiple nitro groups and a hydrazone linkage, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O7/c19-13-4-2-9(16(20)21)5-8(13)7-14-15-11-3-1-10(17(22)23)6-12(11)18(24)25/h1-7,15,19H/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDJVZCLXNOQCZ-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646076
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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